Superior Enzymatic Selectivity: ADRT-TP Inhibits HIV-1 Reverse Transcriptase with ~7,000-Fold Greater Potency than Human DNA Polymerase α
The active triphosphate metabolite of 4′-azido-3′-deoxythymidine (ADRT-TP) exhibits markedly higher selectivity for HIV-1 reverse transcriptase (HIV-RT) over human DNA polymerases compared to the active metabolite of zidovudine (AZT-TP). In head-to-head competitive inhibition assays, ADRT-TP inhibited HIV-RT RNA-dependent DNA synthesis with a Ki of 0.009 µM, while requiring a Ki of 62.5 µM to inhibit human DNA polymerase α, yielding a selectivity ratio of approximately 6,944-fold [1]. In contrast, literature reports for AZT-TP indicate a selectivity ratio of approximately 100- to 200-fold for HIV-RT over DNA polymerase α . This quantitative difference in target discrimination is critical for minimizing off-target polymerase inhibition during experimental use.
| Evidence Dimension | Inhibitory constant (Ki) for HIV-1 reverse transcriptase vs. human DNA polymerase α |
|---|---|
| Target Compound Data | Ki(HIV-RT) = 0.009 µM; Ki(DNA pol α) = 62.5 µM; Selectivity ratio ≈ 6,944 |
| Comparator Or Baseline | Zidovudine triphosphate (AZT-TP): Selectivity ratio ≈ 100-200 |
| Quantified Difference | ADRT-TP exhibits ~35- to 70-fold greater selectivity for HIV-RT over DNA pol α than AZT-TP |
| Conditions | In vitro enzyme inhibition assays; RNA-dependent DNA synthesis for HIV-RT; human DNA polymerase α purified enzyme |
Why This Matters
This ~7,000-fold selectivity window enables ADRT to be used in cellular assays at concentrations that effectively inhibit viral replication without significantly engaging host DNA polymerases, a property that is not equivalently achieved with AZT.
- [1] Chen MS, Suttmann RT, Wu JC, Prisbe EJ. Selective action of 4'-azidothymidine triphosphate on reverse transcriptase of human immunodeficiency virus type 1 and human DNA polymerases alpha and beta. Biochemistry. 1993;32(28):7235-7240. PMID: 7685186. View Source
